molecular formula C18H17N3O4 B2487645 2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941979-07-3

2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2487645
CAS No.: 941979-07-3
M. Wt: 339.351
InChI Key: MEPALKOLZBNAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound that features a nitro group, a piperidinyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the nitration of N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzamide ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The piperidinyl group can be oxidized to form corresponding N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 2-amino-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-oxides of the piperidinyl group.

Scientific Research Applications

2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    3-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide: Similar structure but with the nitro group in a different position on the benzamide ring.

Uniqueness

2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-17-10-3-4-11-20(17)14-7-5-6-13(12-14)19-18(23)15-8-1-2-9-16(15)21(24)25/h1-2,5-9,12H,3-4,10-11H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPALKOLZBNAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.